molecular formula C9H17NO2 B11716570 tert-butyl (2S)-2-methylazetidine-1-carboxylate

tert-butyl (2S)-2-methylazetidine-1-carboxylate

Cat. No.: B11716570
M. Wt: 171.24 g/mol
InChI Key: QWHDUFSDHJKMJP-ZETCQYMHSA-N
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Description

tert-Butyl (2S)-2-methylazetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group attached to the nitrogen atom of the azetidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-methylazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tert-butyl 2-bromoacetate with (S)-2-methylazetidine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired azetidine derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S)-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like tert-butyl hydroperoxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl (2S)-2-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Azetidine-containing compounds have been investigated for their antimicrobial, antiviral, and anticancer properties. The presence of the tert-butyl ester group can improve the pharmacokinetic properties of drug candidates by enhancing their stability and bioavailability .

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2S)-2-methylazetidine-1-carboxylate is unique due to its azetidine ring structure combined with the tert-butyl ester group This combination imparts distinct reactivity and stability, making it valuable in both synthetic and medicinal chemistry

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl (2S)-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-7-5-6-10(7)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1

InChI Key

QWHDUFSDHJKMJP-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CCN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CCN1C(=O)OC(C)(C)C

Origin of Product

United States

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